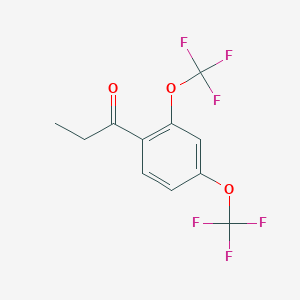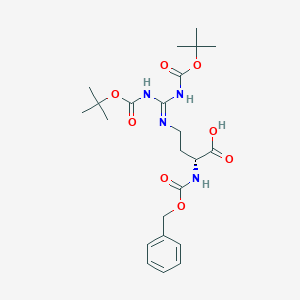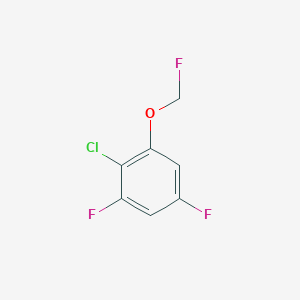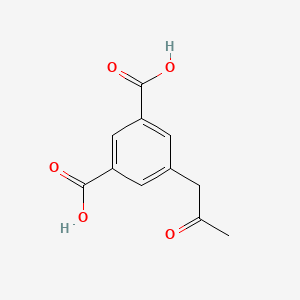
(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound features a 2’-O-methyl group, a 5’-O-(4,4’-dimethoxytrityl) (DMT) protecting group, and a 3’-cyanoethyl (CE) phosphoramidite group. These modifications enhance the stability and hybridization properties of the resulting oligonucleotides, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite involves multiple steps. The key steps include the protection of the uridine nucleoside, methylation at the 2’-hydroxyl group, and the introduction of the DMT and CE phosphoramidite groups. The process typically starts with the protection of the 5’-hydroxyl group of uridine using the DMT group. This is followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine. Finally, the 3’-hydroxyl group is converted to a CE phosphoramidite .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced as a white to off-white powder with a purity of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Deprotection: The CE group is removed under basic conditions to yield the final oligonucleotide product.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane.
Deprotection: Ammonium hydroxide or methylamine.
Major Products Formed
The major products formed from these reactions are the desired oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methyl modification .
Scientific Research Applications
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of RNA structure and function, as well as the development of antisense oligonucleotides.
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Production of high-affinity probes for diagnostic applications.
Mechanism of Action
The 2’-O-methyl modification enhances the stability of the oligonucleotides by increasing resistance to nuclease degradation. The DMT group protects the 5’-hydroxyl group during synthesis, ensuring selective reactions at other positions. The CE phosphoramidite group facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to stable phosphate triesters. These modifications collectively improve the hybridization properties and stability of the oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Methyl-5’-O-DMT-Cytidine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Adenosine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Guanosine-3’-CE-Phosphoramidite
Uniqueness
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is unique due to its specific modifications that enhance stability and hybridization properties. The 2’-O-methyl group provides nuclease resistance, while the DMT and CE phosphoramidite groups facilitate efficient oligonucleotide synthesis .
Properties
Molecular Formula |
C34H37N4O9P |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H37N4O9P/c1-41-26-14-10-24(11-15-26)34(23-8-5-4-6-9-23,25-12-16-27(42-2)17-13-25)44-22-28-30(47-48(36)45-21-7-19-35)31(43-3)32(46-28)38-20-18-29(39)37-33(38)40/h4-6,8-18,20,28,30-32H,7,21-22,36H2,1-3H3,(H,37,39,40)/t28-,30-,31-,32-,48?/m1/s1 |
InChI Key |
KLELJVLYCVQKBP-NEGTWAENSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)



